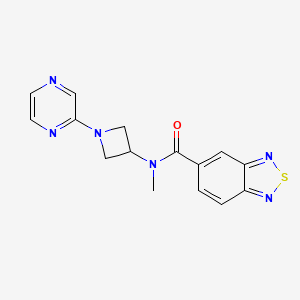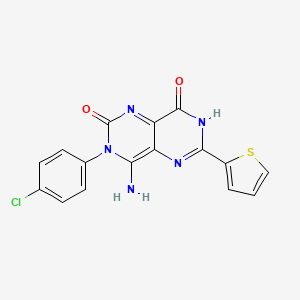
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as PZQ, is a chemical compound that has shown promising results in scientific research. PZQ is a member of the benzothiadiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of PZQ is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PZQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. PZQ has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
PZQ has been shown to have various biochemical and physiological effects. In cancer research, PZQ has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In viral infections, PZQ has been shown to inhibit viral replication and reduce viral load. In neurological disorders, PZQ has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PZQ in lab experiments is its broad-spectrum activity, which makes it useful for studying various diseases. Another advantage is its low toxicity, which makes it safe for use in animal studies. However, one limitation of using PZQ in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for PZQ research. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective inhibitors. Another direction is to explore its potential use in combination therapy for cancer and viral infections. Additionally, further research is needed to explore its potential use in treating neurological disorders.
Métodos De Síntesis
The synthesis of PZQ involves the reaction of 2-aminopyrazine with 3-chloro-2-methylpropionyl chloride to form 3-(2-pyrazinyl)-2-methylpropionyl chloride. This intermediate is then reacted with 2-amino-5-methylbenzothiazole to form PZQ.
Aplicaciones Científicas De Investigación
PZQ has been extensively studied for its potential use in treating various diseases, including cancer, viral infections, and neurological disorders. In cancer research, PZQ has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In viral infections, PZQ has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. In neurological disorders, PZQ has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6OS/c1-20(11-8-21(9-11)14-7-16-4-5-17-14)15(22)10-2-3-12-13(6-10)19-23-18-12/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRIGOUFBYHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cyclohexyl-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2835064.png)
![2-Cyclopropyl-5-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2835065.png)


![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
![2-[4-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2835076.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)